1-Boc-3-aminopyrrolidine

Description

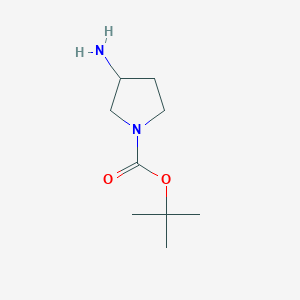

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-aminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIBWIAICVBURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373343 | |

| Record name | 1-Boc-3-aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186550-13-0 | |

| Record name | 1-Boc-3-aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-aminopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Boc-3-aminopyrrolidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-aminopyrrolidine, also known by its IUPAC name tert-butyl 3-aminopyrrolidine-1-carboxylate, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including a protected pyrrolidine ring and a primary amine, make it a versatile intermediate for introducing chirality and amino functionalities into a wide array of complex molecules. This guide provides an in-depth overview of its chemical properties, structure, and synthetic applications, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

The fundamental structure of this compound consists of a pyrrolidine ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and an amino group is attached to the third carbon. This compound exists as a racemate and as individual (R) and (S) enantiomers, which are critical for stereoselective synthesis.

| Identifier | Value |

| IUPAC Name | tert-butyl 3-aminopyrrolidine-1-carboxylate[1] |

| Molecular Formula | C₉H₁₈N₂O₂[1][2][3] |

| SMILES String | CC(C)(C)OC(=O)N1CCC(N)C1[3] |

| InChI Key | CMIBWIAICVBURI-UHFFFAOYSA-N[1][3] |

| CAS Number | 186550-13-0 (racemate)[1][3][4] |

| 147081-49-0 ((R)-enantiomer)[2][5] | |

| 147081-44-5 ((S)-enantiomer)[6][7] |

Physicochemical Properties

This compound is typically a colorless to light yellow liquid or a low-melting solid at room temperature.[2][5][8][9] It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.[5] The physicochemical properties can vary slightly between the racemic mixture and the pure enantiomers.

Table 1: General Physicochemical Properties

| Property | Value |

| Molecular Weight | 186.25 g/mol [1][2][3][9] |

| Appearance | Colorless to pale yellow liquid or solid-liquid mixture[2][5][8][9] |

| Topological Polar Surface Area | 55.6 Ų[1] |

Table 2: Properties of Different Forms

| Property | Racemate (186550-13-0) | (R)-(+)-enantiomer (147081-49-0) | (S)-(-)-enantiomer (147081-44-5) |

| Boiling Point | 257.4 °C (Predicted)[4][8] | 95 - 98 °C / 5 mmHg[2] | 216-217 °C[6] |

| Density | 1.022 g/mL at 25 °C[3] | 1.10 g/mL[2] | 1.067 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.471[3] | - | n20/D 1.4720[6] |

| Optical Rotation | - | [α]D²⁰ = 3 - 4°[2] | [α]20/D −2°, c = 1 in chloroform[6] |

| Flash Point | 91 °C[4] | 91.1 °C (closed cup)[10] | 91 °C (closed cup)[6] |

Synthetic Applications and Logical Workflow

The primary utility of this compound in drug development lies in its role as a chiral building block. The Boc protecting group provides stability and can be selectively removed under mild acidic conditions, allowing for subsequent functionalization of the pyrrolidine nitrogen. The primary amino group serves as a handle for introducing various substituents or for constructing larger molecular scaffolds. This versatility makes it a key intermediate in the synthesis of a range of biologically active molecules, including histamine H3 receptor antagonists and nitric oxide synthase inhibitors.[2][10]

Caption: General synthetic utility of this compound.

Experimental Protocols

Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate

A common method for the synthesis of tert-butyl 3-aminopyrrolidine-1-carboxylate involves the reduction of a corresponding azide precursor, which is in turn synthesized from a hydroxylated pyrrolidine. A representative protocol is detailed below.[11]

Step 1: Preparation of tert-butyl 3-azidopyrrolidine-1-carboxylate from tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

This step is a prerequisite for the final reduction to the amine.

Step 2: Preparation of tert-butyl 3-aminopyrrolidine-1-carboxylate. [11]

-

To a stirred solution of tert-butyl 3-azidopyrrolidine-1-carboxylate in methanol, add 10% palladium on carbon (Pd/C) catalyst.

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 16 hours.

-

Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to afford the target compound, tert-butyl 3-aminopyrrolidine-1-carboxylate.

The following diagram illustrates the workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

While detailed spectra are beyond the scope of this guide, typical ¹H NMR and mass spectrometry data are available.

-

¹H-NMR (CDCl₃): δ 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H).[11]

-

Mass Spectrum (m/z): 187 [M+H]⁺.[11]

Safety and Handling

This compound is classified as toxic if swallowed and can cause serious eye damage.[1][3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of complex, biologically active molecules. Its well-defined structure and versatile reactivity make it an invaluable tool for researchers and professionals in the field of drug discovery and development. A thorough understanding of its chemical properties and handling requirements is crucial for its effective and safe utilization in the laboratory.

References

- 1. This compound | C9H18N2O2 | CID 2756370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Boc-3-氨基吡咯烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. tert-Butyl 3-aminopyrrolidine-1-carboxylate CAS#: 186550-13-0 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. (S)-(-)-1-Boc-3-aminopyrrolidine 95 147081-44-5 [sigmaaldrich.com]

- 7. (S)-1-Boc-3-aminopyrrolidine 97% | CAS: 147081-44-5 | AChemBlock [achemblock.com]

- 8. Tert-Butyl 3-aminopyrrolidine-1-carboxylate CAS 186550-13-0 [homesunshinepharma.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. (R)-(+)-1-Boc-3-aminopyrrolidine 97 147081-49-0 [sigmaaldrich.com]

- 11. tert-Butyl 3-aminopyrrolidine-1-carboxylate | 186550-13-0 [chemicalbook.com]

The Cornerstone of Chiral Architectures: An In-depth Technical Guide to (S)-(-)-1-Boc-3-aminopyrrolidine in Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-1-Boc-3-aminopyrrolidine has emerged as a pivotal chiral building block in modern organic synthesis, prized for its versatility in constructing complex, stereochemically defined molecules.[1][2] Its rigid pyrrolidine scaffold, coupled with the orthogonal reactivity of its Boc-protected and free amine functionalities, provides a powerful tool for introducing chirality and building molecular complexity. This technical guide delves into the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its role in chiral synthesis, with a particular focus on its application in the development of pharmaceutical agents.

Core Applications in Chiral Synthesis

(S)-(-)-1-Boc-3-aminopyrrolidine serves as a versatile intermediate in a multitude of synthetic transformations. Its primary applications can be categorized as follows:

-

Chiral Building Block: The inherent chirality of the pyrrolidine ring makes it an excellent starting material for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.[2][3] It is frequently incorporated as a core structural motif in drugs targeting a range of therapeutic areas, including neurological disorders.[1][4]

-

Scaffold for Complex Molecules: The pyrrolidine ring acts as a rigid scaffold upon which additional stereocenters and functional groups can be installed with high degrees of stereocontrol. This is crucial in the construction of intricate molecular architectures found in natural products and complex drug molecules.[1]

-

Precursor to Chiral Ligands and Organocatalysts: The amino group can be readily functionalized to generate a diverse array of chiral ligands for asymmetric metal catalysis and highly efficient organocatalysts for a variety of enantioselective transformations.[5] These catalysts are particularly effective in carbon-carbon bond-forming reactions such as Michael additions and aldol reactions.

Data Presentation: Performance in Asymmetric Synthesis

The utility of (S)-(-)-1-Boc-3-aminopyrrolidine and its derivatives is underscored by the high levels of stereoselectivity and yields achieved in various asymmetric reactions. The following tables summarize key quantitative data from cited literature.

| Reaction Type | Substrates | Catalyst/Reagent | Solvent | Yield (%) | ee (%) | dr (syn:anti) | Reference |

| Photoenzymatic Synthesis | Pyrrolidine | Amine Transaminase (ATA) | MeCN/H₂O | up to 90 | >99 | - | [6] |

| 1,3-Dipolar Cycloaddition | α-Imino Ester, (Z)-Nitroalkene | (Ra,S,S)-15 / Ag Salt | Toluene | 77 | 94 | - | [5] |

| Michael Addition | Ketone, Nitroolefin | Pyrrolidine-Thiourea Catalyst | - | High | High | - | [7] |

| Diastereoselective Cyclization | 1-azido-1-aryl-hex-5-ene | (AdL)FeCl(OEt2) | - | - | - | 3-4:1 | [8] |

Table 1: Enantioselective and Diastereoselective Reactions

| Drug Target / Class | Intermediate Synthesized | Key Transformation | Yield (%) | Purity/ee (%) | Reference |

| Janus Kinase (JAK) Inhibitors | Chiral 3D-shaped Triquinazine | Enantioselective Synthesis | 81 (key step) | e.r. 99/1 | [9] |

| Neuronal Nitric Oxide Synthase Inhibitors | Pyrrolidine Derivative | Reductive Amination | High | - | [4] |

| Antidiabetic Drugs | Mitiglinide | [3+2]-cycloaddition | - | - | [10] |

Table 2: Application in Pharmaceutical Intermediate Synthesis

Experimental Protocols

Protocol 1: Photoenzymatic Synthesis of (S)-N-Boc-3-aminopyrrolidine

This protocol is adapted from a one-pot photoenzymatic synthesis route.[6][11]

Materials:

-

Pyrrolidine

-

Acetonitrile (MeCN)

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Amine transaminase (ATA)

-

Isopropylamine (IPA) or D/L-alanine/GDH as amino donor

-

HEPES buffer (50 mM, pH 8)

Procedure:

-

Photochemical Oxyfunctionalization: A solution of pyrrolidine (1.42 mmol, 400 mM) in 30% (v/v) aqueous MeCN is subjected to photo-oxygenation. The reaction is monitored until completion (typically 5-6 hours).

-

In situ N-protection: The reaction mixture is basified with aqueous NaOH (0.7 equiv) followed by the solvent-free addition of Boc₂O (1.1 equiv). The mixture is stirred for 2 hours to afford crude N-Boc-3-pyrrolidinone.

-

Biocatalytic Transamination: The crude N-Boc-3-pyrrolidinone intermediate is diluted 6-fold with 50 mM HEPES buffer (pH 8). The amine transaminase and an amino donor (e.g., isopropylamine) are added to the mixture.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored for the formation of (S)-N-Boc-3-aminopyrrolidine. Upon completion, the product is extracted with an organic solvent, dried, and purified by column chromatography. This process can yield the product with up to 90% conversion and >99% enantiomeric excess.[6][11]

Protocol 2: Synthesis of a Chiral Pyrrolidine-Thiourea Organocatalyst

This protocol describes the synthesis of a bifunctional organocatalyst derived from a related chiral pyrrolidine.[7]

Materials:

-

(S)-1-Boc-2-(aminomethyl)pyrrolidine

-

4-(Perfluorooctyl)aniline

-

Phenyl Chlorothioformate

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Synthesis of Intermediate Isothiocyanate: React 4-(perfluorooctyl)aniline with phenyl chlorothioformate in the presence of pyridine in CH₂Cl₂ to form the intermediate isothiocyanate.

-

Thiourea Formation: In a separate flask, dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine in CH₂Cl₂. Slowly add the isothiocyanate solution to the pyrrolidine derivative. Add DIPEA and stir the mixture. After an aqueous work-up, purify the crude product to obtain the N-Boc protected fluorous thiourea.

-

Boc Deprotection: Dissolve the protected catalyst in a mixture of TFA and CH₂Cl₂ and stir at room temperature to remove the Boc protecting group, yielding the final fluorous thiourea catalyst.

Mandatory Visualizations

Reaction Scheme: Synthesis of a Janus Kinase Inhibitor Intermediate

The following diagram illustrates a key step in the enantioselective synthesis of a Janus Kinase (JAK) inhibitor, showcasing the introduction of a chiral center that can be achieved using methodologies involving chiral pyrrolidine derivatives.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. scribd.com [scribd.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - Kent Academic Repository [kar.kent.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of (R)-(+)-1-Boc-3-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1-Boc-3-aminopyrrolidine, with the CAS Number 147081-49-0, is a chiral pyrrolidine derivative that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1] Its structural features, including a stereocenter and a tert-butoxycarbonyl (Boc) protecting group, make it a valuable intermediate in the development of complex pharmaceutical compounds.[1][2] The Boc group provides stability and allows for selective deprotection under mild conditions, facilitating further functionalization of the amino group. This compound is particularly noted for its role in the synthesis of novel therapeutics, including Histamine H3 receptor antagonists.[3][4] An in-depth understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.

Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of (R)-(+)-1-Boc-3-aminopyrrolidine is presented below. These parameters are essential for designing synthetic routes, ensuring purity, and establishing safe handling and storage protocols.

| Property | Value | Reference(s) |

| CAS Number | 147081-49-0 | [1][3][5] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][3][5] |

| Molecular Weight | 186.25 g/mol | [1][3][6] |

| Appearance | Colorless to light yellow liquid or white solid | [1] |

| Melting Point | 70-75 °C (as a solid) | |

| Boiling Point | 243-244 °C (lit.) 95-98 °C at 5 mmHg (lit.) | [1][3] |

| Density | 1.098 g/mL at 25 °C (lit.) 1.10 g/mL (lit.) | [1][3] |

| Refractive Index (n20/D) | 1.472 (lit.) | [3][4] |

| Optical Rotation ([a]D20) | +3 to +4° (c=1 in Chloroform) | [1][7] |

| Purity | ≥97% (Assay) | [1][3] |

| Solubility | Soluble in organic solvents like methanol and dichloromethane; sparingly soluble in water. | |

| Storage Conditions | Store at 0-8 °C. Keep Cold. Air Sensitive. | [1] |

Experimental Protocols

The accurate determination of physical properties is crucial for the quality control and characterization of (R)-(+)-1-Boc-3-aminopyrrolidine. The following sections detail the standard methodologies for measuring the key parameters listed above.

Melting Point Determination

The melting point is determined to assess the purity of the compound, with pure substances exhibiting a sharp melting range.[1]

-

Apparatus: Thiele tube or a digital melting point apparatus (e.g., Mel-Temp).[1]

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][5]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[1]

-

The assembly is placed in a heating bath (e.g., mineral oil in a Thiele tube) or a calibrated heating block.[1]

-

The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[1]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[5][8]

-

Boiling Point Determination

The boiling point is measured at a specific pressure and is a key identifier for liquid compounds.

-

Apparatus: Thiele tube or a micro boiling point apparatus.[6][9]

-

Procedure (Thiele Tube Method):

-

A small volume (approx. 0.5 mL) of the liquid is placed into a small test tube.[9]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.[6]

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., paraffin oil).[6][9]

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[6][9]

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[6][9] This temperature corresponds to the point where the vapor pressure of the liquid equals the external atmospheric pressure.[6]

-

Optical Rotation Measurement

Optical rotation is a critical measure for chiral compounds, confirming the enantiomeric identity.

-

Procedure:

-

A solution of the compound is prepared at a known concentration (e.g., 1 g/100 mL) in a suitable solvent (e.g., Chloroform).[12]

-

The polarimeter sample tube is filled with the solution, ensuring no air bubbles are present. The length of the tube is noted (typically in decimeters).[12]

-

A beam of plane-polarized light (commonly from a sodium D-line source at 589 nm) is passed through the sample.[13]

-

The analyzer is rotated until the minimum light transmission is observed, and the angle of rotation (α) is recorded.[11][12]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[12]

-

Density Determination

Density is a fundamental physical property representing the mass per unit volume.

-

Procedure:

-

The mass of an empty, dry graduated cylinder is measured and recorded.[14][15]

-

A known volume of the liquid (e.g., 10 mL) is added to the graduated cylinder.[2][15]

-

The mass of the graduated cylinder containing the liquid is measured.[14][15]

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[14][15]

-

The density is calculated by dividing the mass of the liquid by its volume (ρ = m/V).[2][14]

-

Refractive Index Measurement

The refractive index is a measure of how light propagates through the substance and is useful for identification and purity assessment.

-

Procedure:

-

The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.[18]

-

A few drops of the liquid sample are placed on the lower prism.[18]

-

The prisms are closed, and the light source is positioned.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.[16][18]

-

The refractive index value is read from the instrument's scale. The measurement is typically performed at a standard temperature, often 20°C, controlled by a water bath connected to the refractometer.[16]

-

Application in Drug Development Workflow

(R)-(+)-1-Boc-3-aminopyrrolidine is a key intermediate in the drug discovery pipeline, particularly in the synthesis of lead compounds for optimization.[] Its chiral pyrrolidine scaffold is a common feature in many biologically active molecules, including antagonists for the Histamine H3 receptor, which are investigated for various neurological disorders.[4][20]

The following diagram illustrates a generalized workflow where this intermediate is utilized in the lead optimization phase of drug discovery.

Caption: Workflow for Lead Optimization using (R)-(+)-1-Boc-3-aminopyrrolidine.

This workflow begins with a validated biological target. (R)-(+)-1-Boc-3-aminopyrrolidine is then used as a chiral building block in various chemical reactions to synthesize a library of new compounds.[] These compounds are screened, and their structure-activity relationships (SAR) are studied to provide feedback for the design and synthesis of improved analogs. This iterative process ultimately leads to the selection of a preclinical candidate with optimal potency, selectivity, and drug-like properties.[21][22]

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. quora.com [quora.com]

- 5. byjus.com [byjus.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. researchgate.net [researchgate.net]

- 8. pennwest.edu [pennwest.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Polarimeter - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]

- 15. wjec.co.uk [wjec.co.uk]

- 16. gvda-instrument.com [gvda-instrument.com]

- 17. mt.com [mt.com]

- 18. m.youtube.com [m.youtube.com]

- 20. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 1-Boc-3-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 1-Boc-3-aminopyrrolidine, a key building block in synthetic and medicinal chemistry. The data presented is intended to support researchers in its application for the development of novel chemical entities.

Physicochemical Data Summary

The fundamental molecular attributes of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C9H18N2O2 | [1][2][3][4][5] |

| Molecular Weight | 186.25 g/mol | [1][2][3][4][5] |

| IUPAC Name | tert-butyl 3-aminopyrrolidine-1-carboxylate | [1] |

| CAS Number | 186550-13-0 | [1] |

Chemical Structure Representation

The following diagram illustrates the logical connectivity of the primary functional groups within the this compound molecule.

Functional group connectivity in this compound.

Note: This document serves as a technical reference for the specified compound. For experimental applications, it is recommended to consult detailed safety data sheets and established laboratory protocols.

References

A Technical Guide to the Photoenzymatic Synthesis of Chiral Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

Chiral pyrrolidines are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and catalysts. Their stereochemistry is often crucial for biological activity, making their enantioselective synthesis a significant focus of chemical research. This technical guide explores the burgeoning field of photoenzymatic synthesis, a powerful strategy that merges the selectivity of enzymes with the reactivity of photochemistry to forge these valuable chiral molecules under mild and sustainable conditions.

Introduction to Photoenzymatic Strategies

The synergy between photocatalysis and biocatalysis offers a unique platform to overcome challenges in traditional synthetic routes. Photocatalysis can generate highly reactive intermediates from stable precursors under gentle visible light irradiation, while enzymes can then capture these intermediates and channel them through stereochemically-defined reaction pathways. This combination allows for novel retrosynthetic disconnections and access to chiral products with high enantiopurity.

Several innovative photoenzymatic strategies for the synthesis of chiral pyrrolidines have emerged, including one-pot conversions of simple starting materials, deracemization of racemic mixtures, and intramolecular C-H functionalization. This guide will delve into the core principles, experimental methodologies, and quantitative outcomes of these key approaches.

One-Pot Photoenzymatic Conversion of Pyrrolidine

A highly efficient one-pot method has been developed for the synthesis of chiral N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines starting from unfunctionalized pyrrolidine.[1][2] This chemoenzymatic cascade involves a regioselective photochemical oxyfunctionalization, followed by an in situ N-protection and a final stereoselective biocatalytic transformation.[1][2]

The overall workflow can be visualized as follows:

Quantitative Data Summary

The efficiency of this one-pot process is highlighted by the high conversions and excellent enantioselectivities achieved.

| Starting Material | Enzyme (Variant) | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| N-Boc-3-pyrrolidinone | ATA-256 | (R)-N-Boc-3-aminopyrrolidine | >99 | >99 |

| N-Boc-3-pyrrolidinone | ATA-260 | (S)-N-Boc-3-aminopyrrolidine | >99 | >99 |

| N-Boc-3-pyrrolidinone | KRED-NADH-101 | (S)-N-Boc-3-hydroxypyrrolidine | 90 | >99 |

| N-Boc-3-pyrrolidinone | KRED-P1-H08 | (R)-N-Boc-3-hydroxypyrrolidine | >99 | >99 |

Data sourced from Logotheti et al. (2021).[1][2]

Experimental Protocol: One-Pot Synthesis

Step 1: Photochemical Oxyfunctionalization and N-protection

-

In a suitable reaction vessel, dissolve pyrrolidine (1.0 equiv) and a photosensitizer (e.g., Rose Bengal, 0.1 mol%) in a mixture of acetonitrile and water (e.g., 3:7 v/v).

-

Irradiate the mixture with a suitable light source (e.g., 365 nm LED) while bubbling oxygen through the solution for 3-6 hours at room temperature.

-

After completion of the photo-oxygenation (monitored by GC-MS), adjust the pH of the solution to ~9 with NaOH.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and stir the mixture for 2 hours at room temperature to afford N-Boc-3-pyrrolidinone.

Step 2: Biocatalytic Transformation

-

Dilute the crude reaction mixture containing N-Boc-3-pyrrolidinone with an appropriate buffer (e.g., 50 mM HEPES, pH 8 for transamination; 50 mM potassium phosphate, pH 7 for reduction).

-

For transamination, add the amine transaminase (ATA), pyridoxal 5'-phosphate (PLP, 1 mM), and an amine donor (e.g., isopropylamine, 1 M).

-

For keto reduction, add the keto reductase (KRED) and a cofactor regeneration system (e.g., NAD(P)H, 0.5 mM, and isopropanol, 10% v/v with a corresponding alcohol dehydrogenase, or a glucose/glucose dehydrogenase system).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking until completion (monitored by HPLC or GC-MS).

-

Extract the product with an organic solvent, dry, and purify by column chromatography.

Photoenzymatic Deracemization

Another powerful approach is the deracemization of racemic pyrrolidinone derivatives using a chiral photosensitizer.[3][4] This method allows for the conversion of a racemic mixture into a single enantiomer, achieving high enantiomeric excess.

The proposed mechanism involves the selective recognition of one enantiomer of the substrate by the chiral photosensitizer through non-covalent interactions, such as hydrogen bonding. Upon irradiation with visible light, the photosensitizer undergoes excitation and promotes the racemization of the unbound enantiomer via a triplet-sensitized pathway, while the bound enantiomer is protected. This dynamic kinetic resolution ultimately leads to an enrichment of the desired enantiomer.[3][4]

Quantitative Data Summary

| Substrate | Chiral Sensitizer | Enantiomeric Excess (ee, %) |

| 3-(1'-Alkenylidene)-pyrrolidin-2-one derivatives | Chiral Thioxanthone | 86-98 |

Data sourced from Strieth-Kalthoff et al. (2018).[4]

Experimental Protocol: Photochemical Deracemization

-

Dissolve the racemic 3-(1'-alkenylidene)-pyrrolidin-2-one (1.0 equiv) and the chiral photosensitizer (e.g., a chiral thioxanthone, 2.5 mol%) in a suitable solvent (e.g., dichloromethane) in a reaction vessel.

-

Degas the solution by freeze-pump-thaw cycles to remove oxygen.

-

Irradiate the mixture with a visible light source (e.g., 420 nm LED) at a controlled temperature (e.g., -20 °C) for a specified time (e.g., 24-48 hours).

-

Monitor the reaction progress and enantiomeric excess by chiral HPLC.

-

Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.

Photo-enzymatic Cascade for C(sp³)–H Functionalization

A novel one-pot photo-enzymatic cascade has been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocycles.[5] This approach integrates a light-driven C–N cross-coupling reaction with a biocatalytic carbene transfer.

The process begins with a photocatalytic system that couples various aryl bromides with a cyclic secondary amine (pyrrolidine) to generate an N-aryl pyrrolidine in situ. This intermediate is then subjected to a biocatalytic carbene transfer reaction catalyzed by an engineered carbene transferase, leading to the formation of a chiral α-functionalized phenylpyrrolidine with high stereoselectivity.[5]

Quantitative Data Summary

| Aryl Bromide | Product | Enantiomeric Excess (ee, %) |

| Various substituted aryl bromides | Chiral α-functionalized phenylpyrrolidines | up to 99 |

Data sourced from Zhang et al. (2023).[5]

Experimental Protocol: Photo-enzymatic C(sp³)–H Functionalization

Step 1: Photocatalytic C-N Coupling

-

In a reaction vial, combine the aryl bromide (1.0 equiv), pyrrolidine (1.5 equiv), a nickel catalyst (e.g., NiCl₂·6H₂O), a photocatalyst (e.g., an iridium complex), and a ligand in a suitable solvent (e.g., DMSO).

-

Degas the mixture and irradiate with blue LEDs at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

Step 2: Biocatalytic Carbene Transfer

-

To the crude reaction mixture from Step 1, add a whole-cell suspension of E. coli expressing the engineered carbene transferase.

-

Add the diazo compound (carbene precursor) portion-wise over a period of time.

-

Incubate the reaction at a controlled temperature (e.g., 25 °C) with shaking.

-

Monitor the formation of the chiral product by HPLC.

-

After completion, extract the product with an organic solvent, and purify by column chromatography.

Conclusion and Outlook

Photoenzymatic routes for the synthesis of chiral pyrrolidines represent a significant advancement in sustainable and efficient chemical synthesis. The combination of light-driven reactivity and enzymatic selectivity opens up new avenues for the construction of complex, high-value molecules from simple and readily available starting materials. The methodologies presented in this guide demonstrate the power of this synergistic approach, delivering products with excellent enantioselectivity under mild reaction conditions.

Future research in this area will likely focus on expanding the substrate scope, developing more robust and efficient enzyme-photocatalyst systems, and applying these methods to the synthesis of complex drug candidates and natural products. The continued development of novel photoenzymatic cascades will undoubtedly play a crucial role in the future of green and sustainable chemistry.

References

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical Deracemization of Allenes and Subsequent Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Indispensable Role of 1-Boc-3-aminopyrrolidine as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a ubiquitous scaffold in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its prevalence stems from the inherent three-dimensionality conferred by its non-planar, puckered structure, which allows for a more precise and complex interaction with biological targets.[1] Among the myriad of substituted pyrrolidines, the enantiomers of 1-Boc-3-aminopyrrolidine, namely (R)-1-Boc-3-aminopyrrolidine and (S)-1-Boc-3-aminopyrrolidine, have emerged as exceptionally valuable chiral building blocks in the synthesis of complex drug molecules.[2][3] Their utility lies in the presence of a stereocenter at the C3 position and the orthogonal protection of the two nitrogen atoms, which enables sequential and regioselective functionalization. This guide provides a comprehensive overview of the application of these chiral synthons in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Physicochemical Properties

Both enantiomers of this compound are commercially available as stable, crystalline solids. The tert-butoxycarbonyl (Boc) protecting group offers several advantages: it enhances stability, improves solubility in common organic solvents, and can be readily removed under acidic conditions without affecting other functional groups.[2][4]

| Property | (R)-(+)-1-Boc-3-aminopyrrolidine | (S)-(-)-1-Boc-3-aminopyrrolidine |

| CAS Number | 147081-49-0[2] | 147081-44-5[4] |

| Molecular Formula | C₉H₁₈N₂O₂[5] | C₉H₁₈N₂O₂[6] |

| Molecular Weight | 186.26 g/mol [6] | 186.26 g/mol [6] |

| Appearance | White to off-white solid | White to off-white solid[4] |

| Purity | ≥97%[7] | ≥95%[8] |

| Boiling Point | 243-244 °C (lit.)[7] | 216-217 °C (lit.)[8] |

| Density | 1.098 g/mL at 25 °C (lit.)[7] | 1.067 g/mL at 25 °C (lit.)[8] |

| Optical Activity | [α]20/D +2°, c = 1 in chloroform | [α]20/D −2°, c = 1 in chloroform[8] |

Applications in the Synthesis of Marketed Drugs and Clinical Candidates

The strategic incorporation of the chiral 3-aminopyrrolidine moiety has been pivotal in the development of several blockbuster drugs and promising clinical candidates, particularly in the areas of oncology, autoimmune diseases, and neuroscience.

Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrrolidine scaffold has proven to be a valuable component in the design of potent and selective kinase inhibitors.[1]

Tofacitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The synthesis of Tofacitinib utilizes a chiral piperidine derivative, which can be synthesized from chiral pyrrolidine precursors, highlighting the versatility of this building block in accessing other chiral scaffolds.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors.[2][9] Upon ligand binding, the receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[2][9] Tofacitinib exerts its therapeutic effect by inhibiting JAKs, thereby modulating this signaling cascade.

Synthetic Workflow for a Key Chiral Intermediate of Tofacitinib

While the final drug contains a piperidine ring, some synthetic routes to key chiral piperidine intermediates can be envisioned starting from chiral pyrrolidine derivatives. However, a more common industrial synthesis of Tofacitinib involves the asymmetric hydrogenation of a pyridine precursor. For the purpose of illustrating the utility of the aminopyrrolidine building block, a representative synthesis of a related chiral amine is presented below.

Ibrutinib is a first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK) used for the treatment of various B-cell malignancies.[10] The synthesis of Ibrutinib involves the coupling of a chiral piperidine derivative with a pyrazolopyrimidine core. Similar to Tofacitinib, the synthesis of the chiral piperidine can be achieved through various routes, some of which may involve chiral pyrrolidine intermediates.

B-Cell Receptor (BCR) Signaling Pathway

The B-cell receptor signaling pathway is essential for the development, activation, and survival of B-cells.[10] Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a critical role. Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and subsequent disruption of the BCR signaling pathway, ultimately inducing apoptosis in malignant B-cells.[8]

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Selective inhibitors of neuronal nitric oxide synthase (nNOS) are being investigated for the treatment of various neurodegenerative disorders.[1] The chiral pyrrolidine scaffold has been instrumental in developing potent and selective nNOS inhibitors.[1]

| Compound | Starting Material | Key Transformation | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Chiral Pyrrolidine nNOS Inhibitor Intermediate | (S)-1-Boc-3-hydroxypyrrolidine | Mitsunobu reaction followed by hydrolysis | 97% over 2 steps | >99% | N/A |

| Final nNOS Inhibitor | Chiral Pyrrolidine Intermediate | Multi-step synthesis | ~10% overall | >99% | N/A |

Experimental Protocol: Synthesis of a Chiral Pyrrolidine Intermediate for nNOS Inhibitors

A representative protocol for the synthesis of a key chiral pyrrolidine intermediate for nNOS inhibitors is as follows:

-

Mesylation of (S)-1-Boc-3-hydroxypyrrolidine: To a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water and the organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated to give the crude mesylate.

-

Azide Displacement: The crude mesylate is dissolved in DMF, and sodium azide (3.0 eq) is added. The mixture is heated to 80 °C for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

Reduction of Azide: The crude azide is dissolved in methanol, and Pd/C (10 mol%) is added. The mixture is stirred under an atmosphere of H₂ (1 atm) for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to afford (R)-1-Boc-3-aminopyrrolidine.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The synthesis of several DPP-4 inhibitors incorporates a chiral aminopyrrolidine moiety.[11][12]

Experimental Protocol: Synthesis of a DPP-4 Inhibitor Precursor

A general procedure for the coupling of (S)-1-Boc-3-aminopyrrolidine with a xanthine core is described below:

-

Nucleophilic Aromatic Substitution: A mixture of 8-bromoxanthine derivative (1.0 eq), (S)-1-Boc-3-aminopyrrolidine (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is heated at 100-120 °C for 12-24 hours.[12]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired Boc-protected intermediate.[12]

Conclusion

(R)- and (S)-1-Boc-3-aminopyrrolidine are undeniably powerful and versatile chiral building blocks in the arsenal of the medicinal chemist. Their inherent stereochemistry and orthogonally protected amino groups provide a reliable and efficient means to introduce chirality and explore three-dimensional chemical space, which is paramount for achieving high potency and selectivity in modern drug design.[1][9] The successful application of these synthons in the development of marketed drugs and clinical candidates across diverse therapeutic areas, including oncology, inflammation, and neuroscience, underscores their continued importance in the quest for novel and improved therapeutics. The synthetic protocols and biological pathway diagrams provided in this guide serve as a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

References

- 1. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.unl.pt [research.unl.pt]

- 6. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of the Boc Protecting Group in Pyrrolidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds like pyrrolidine. The pyrrolidine ring is a prevalent scaffold in a vast number of pharmaceuticals and natural products, making the strategic use of protecting groups paramount for successful synthetic campaigns.[1][2] The Boc group's popularity stems from its stability under a wide range of reaction conditions and the mild, selective methods available for its removal.[3] This technical guide provides an in-depth exploration of the Boc protecting group in the context of pyrrolidine synthesis, detailing experimental protocols, quantitative data, and key reaction pathways.

Core Principles of Boc Protection and Deprotection

The Boc group is typically introduced to the pyrrolidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O).[3] This transforms the secondary amine into a carbamate, thereby reducing its nucleophilicity and basicity, and allowing for selective reactions at other positions of the pyrrolidine ring.[3][4] A key advantage of the Boc group is its orthogonality to other common amine protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is cleaved by hydrogenolysis.[5]

Deprotection of the N-Boc group is most commonly achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently employed to cleanly and efficiently remove the Boc group, regenerating the free amine.[6][7]

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is crucial for the overall success of a synthetic route. The following tables summarize typical quantitative data for these transformations under various conditions.

Table 1: Boc Protection of Pyrrolidine Derivatives

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| (R)-3-pyrrolidinol | (Boc)₂O, Triethylamine | Dichloromethane | 0 to RT | 2 - 4 | >95 | - | [8] |

| 3-Cyanopyrrolidine | (Boc)₂O, Triethylamine | Dichloromethane | RT | 12 | 90 | 97 | [2] |

| Pyrrolidine | (Boc)₂O | Water:Acetone (9.5:0.5) | RT | <0.2 | 90-95 | - | [9] |

| Pyrrolidine | (Boc)₂O | Methanol | RT | 3 | High | - | [10] |

Table 2: Boc Deprotection of N-Boc-Pyrrolidine Derivatives

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (S)-1-Boc-2-(aminomethyl)pyrrolidine | Trifluoroacetic Acid | Dichloromethane | 0 to RT | 0.5 - 2 | >90 | [11] |

| (S)-1-Boc-2-(aminomethyl)pyrrolidine | 4M HCl in Dioxane | - | RT | 1 - 4 | >90 | [11] |

| N-Boc-3-hydroxypyrrolidine | Trifluoroacetic Acid | Dichloromethane | 0 to RT | 1 - 2 | High | [6] |

| N-Boc-3-hydroxypyrrolidine | 4M HCl in Dioxane | - | RT | 1 - 4 | High | [6] |

| N-Boc-3-hydroxypyrrolidine | Oxalyl Chloride | Methanol | 0 to RT | 1 - 4 | High | [6] |

| N-Boc-3-hydroxypyrrolidine | Water | 100 | 1 - 14 | Variable | [6] |

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of Pyrrolidine

This protocol describes a standard method for the N-tert-butoxycarbonylation of pyrrolidine using di-tert-butyl dicarbonate.

Materials:

-

Pyrrolidine (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents)

-

Triethylamine (1.2 equivalents) (optional, but recommended)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve pyrrolidine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the stirred solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-pyrrolidine.[8]

Protocol 2: General Procedure for Acidic Boc Deprotection of N-Boc-Pyrrolidine

This protocol outlines a common and effective method for the removal of the Boc protecting group using trifluoroacetic acid.

Materials:

-

N-Boc-pyrrolidine derivative (1.0 equivalent)

-

Trifluoroacetic acid (TFA, 2-10 equivalents)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve the N-Boc-pyrrolidine derivative in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in a suitable organic solvent and carefully neutralize any remaining acid by washing with a saturated aqueous sodium bicarbonate solution.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected pyrrolidine.[6]

Visualizing the Chemistry: Pathways and Workflows

Boc Protection and Deprotection Mechanisms

The following diagrams illustrate the fundamental mechanisms for the introduction and removal of the Boc protecting group.

References

- 1. m.youtube.com [m.youtube.com]

- 2. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

(R)-(-)-N-Boc-3-pyrrolidinol: A Versatile Chiral Building Block in Modern Drug Discovery

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

(R)-(-)-N-Boc-3-pyrrolidinol has emerged as a cornerstone chiral building block in medicinal chemistry and organic synthesis. Its rigid pyrrolidine scaffold, combined with a strategically positioned hydroxyl group and a readily cleavable tert-butoxycarbonyl (Boc) protecting group, renders it an invaluable synthon for the enantioselective synthesis of a diverse array of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and its application in the development of novel therapeutics, underscoring its pivotal role in advancing modern drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of (R)-(-)-N-Boc-3-pyrrolidinol is fundamental for its effective application in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of (R)-(-)-N-Boc-3-pyrrolidinol

| Property | Value |

| CAS Number | 109431-87-0 |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Appearance | White to off-white solid.[1] |

| Melting Point | 62-65 °C.[1] |

| Optical Rotation ([α]²⁰/D) | -26 ± 1° (c = 1 in methanol).[1] |

| Purity | ≥ 98% |

| Solubility | Soluble in most organic solvents, such as dichloromethane, ethyl acetate, and methanol. |

Table 2: Spectroscopic Data of (R)-(-)-N-Boc-3-pyrrolidinol

| Technique | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 1.43 (s, 9H), 1.80-2.40 (m, 2H), 3.30-3.65 (m, 4H), 5.20 (bs, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 154.8, 79.3, 69.8, 54.7, 44.2, 33.7, 28.6 |

| IR (KBr) | ν (cm⁻¹): ~3400 (O-H stretch), ~2970 (C-H stretch), ~1685 (C=O stretch, carbamate) |

| Mass Spectrometry (ESI-MS) | m/z: 188.1281 [M+H]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol and its subsequent conversion into valuable chiral intermediates.

Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol

The most common laboratory-scale synthesis involves the N-protection of commercially available (R)-3-pyrrolidinol using di-tert-butyl dicarbonate (Boc₂O).[2]

Materials:

-

(R)-3-pyrrolidinol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-pyrrolidinol (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of pyrrolidinol).

-

Cool the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.[2]

-

Add triethylamine (1.2 eq) to the stirred solution.[2]

-

Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.[2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography on silica gel to afford pure (R)-(-)-N-Boc-3-pyrrolidinol.

Caption: Experimental workflow for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.

Synthesis of tert-Butyl (R)-3-azidopyrrolidine-1-carboxylate

The hydroxyl group of (R)-(-)-N-Boc-3-pyrrolidinol can be readily converted to other functional groups. The following protocol details its conversion to an azide, a versatile precursor for amines via reduction.[3]

Materials:

-

(R)-(-)-N-Boc-3-pyrrolidinol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Mesylation: Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1 equivalent) in DCM and cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 equivalents), followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC. Once complete, quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

-

Azidation: Dissolve the crude mesylate in DMF and add sodium azide (3 equivalents). Heat the reaction mixture to 80 °C and stir for 12-16 hours. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl (R)-3-azidopyrrolidine-1-carboxylate.

Caption: Workflow for the synthesis of (R)-1-Boc-3-aminopyrrolidine.

Applications in Drug Discovery

The utility of (R)-(-)-N-Boc-3-pyrrolidinol as a chiral building block is exemplified by its application in the synthesis of various pharmaceutical agents. Its defined stereochemistry is often crucial for the biological activity of the final drug molecule.

Synthesis of Muscarinic Receptor Agonist Analogues

A significant application of (R)-(-)-N-Boc-3-pyrrolidinol is in the synthesis of selective muscarinic M1 and M3 receptor agonists, such as analogues of Talsaclidine.[1] These receptors are important targets for neurological disorders like Alzheimer's disease.[1] The synthetic route to a Talsaclidine analogue typically involves O-alkylation, N-Boc deprotection, and a Mannich reaction.[1]

Step 1: O-Alkylation To a solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portionwise. The mixture is stirred at 0 °C for 30 minutes. Propargyl bromide (1.5 eq, 80% solution in toluene) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water.[1]

Step 2: N-Boc Deprotection (R)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate (1.0 eq) is dissolved in a solution of 4M HCl in 1,4-dioxane. The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is basified with a saturated aqueous solution of sodium bicarbonate.[1]

Step 3: Mannich Reaction To a solution of (R)-3-(prop-2-yn-1-yloxy)pyrrolidine (1.0 eq) in ethanol, aqueous formaldehyde (1.1 eq, 37% solution) and pyrrolidine (1.1 eq) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield the final talsaclidine analogue.[1]

Caption: Synthetic route to a Talsaclidine analogue.

M3 Muscarinic Receptor Signaling Pathway

The therapeutic effect of Talsaclidine analogues is mediated through the M3 muscarinic receptor signaling pathway. Activation of the M3 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Conclusion

(R)-(-)-N-Boc-3-pyrrolidinol is an indispensable chiral building block for the synthesis of complex, stereochemically defined molecules. Its utility in the preparation of potent therapeutic agents, such as muscarinic receptor agonists and GSK-3 inhibitors, highlights its importance in modern drug discovery.[3] The experimental protocols and workflows presented in this guide provide a practical foundation for researchers and scientists working with this versatile compound. As the demand for enantiomerically pure pharmaceuticals continues to grow, the significance of chiral synthons like (R)-(-)-N-Boc-3-pyrrolidinol in advancing therapeutic innovation will undoubtedly increase.

References

Methodological & Application

The Pyrrolidine Scaffold: Application Notes for 1-Boc-3-aminopyrrolidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. Its prevalence is due to its favorable physicochemical properties, including its three-dimensional character which allows for effective exploration of pharmacophore space. (R)-(+)- and (S)-(-)-1-Boc-3-aminopyrrolidine are invaluable chiral building blocks in drug discovery, providing a stable, protected amine on a stereochemically defined scaffold.[1] The tert-butyloxycarbonyl (Boc) protecting group offers stability and solubility, making it ideal for various synthetic transformations, while the chiral amine is crucial for achieving selectivity and potency towards biological targets.[1] This document details the application of 1-Boc-3-aminopyrrolidine in synthesizing key drug classes, presents relevant biological data, and provides detailed experimental protocols.

Key Applications in Medicinal Chemistry

The versatility of the this compound scaffold has led to its incorporation into a wide range of therapeutic agents, most notably kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Kinase Inhibitors

The pyrrolidine moiety is a common feature in kinase inhibitors, where it can form crucial interactions within the ATP-binding pocket. Its chiral nature is instrumental in developing enantiomerically pure drugs, which is critical as different enantiomers can exhibit vastly different pharmacological activities.

-

Janus Kinase (JAK) Inhibitors: JAKs are intracellular tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.[2][3] Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative disorders. Tofacitinib, an approved JAK inhibitor, features a related piperidine core, but the synthesis of analogous pyrrolidine-based JAK inhibitors is an active area of research.[4] The pyrrolidine scaffold serves as a key component for interaction with the kinase hinge region.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a validated target for B-cell malignancies.[5] The development of BTK inhibitors often utilizes chiral amines like 3-aminopyrrolidine to achieve high potency and selectivity.[6][]

GPCR Modulators

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.

-

Histamine H3 Receptor (H3R) Antagonists: The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters like acetylcholine and dopamine.[8][9] H3R antagonists, by increasing neurotransmitter release, are investigated for treating cognitive disorders and sleep disorders like narcolepsy.[10][11] Several potent and selective H3R antagonists have been developed using a substituted aminopyrrolidine moiety as a replacement for the traditional imidazole group.[12][13]

Signaling Pathway Diagrams

To visualize the mechanism of action for drugs derived from this scaffold, the following diagrams illustrate the relevant signaling pathways.

Caption: Simplified B-Cell Receptor (BCR) signaling cascade, highlighting the role of Bruton's Tyrosine Kinase (BTK) as a therapeutic target.[5][6][14]

Caption: Overview of the JAK-STAT signaling pathway, a key target for autoimmune and inflammatory diseases.[3][15]

Caption: Mechanism of presynaptic inhibition by the Histamine H3 autoreceptor and its blockade by H3R antagonists.[8][16]

Quantitative Biological Data

The utility of the 3-aminopyrrolidine scaffold is demonstrated by the potent biological activity of its derivatives. The following table summarizes inhibitory activities for representative compounds containing a pyrrolidine core against various targets.

| Compound Class/Reference Example | Target | Assay Type | Activity (IC₅₀ / Kᵢ) | Reference |

| Pyrrolidine Sulfonamide Derivative | DPP-IV | Enzyme Inhibition | IC₅₀: 11.32 ± 1.59 μM | [17] |

| Benzofuroxane Pyrrolidine Hydroxamate | MMP-2 | Enzyme Inhibition | IC₅₀: 102 ± 31.4 nM | [17] |

| Benzofuroxane Pyrrolidine Hydroxamate | MMP-9 | Enzyme Inhibition | IC₅₀: 162 ± 10.5 nM | [17] |

| Spiro[pyrrolidine-thiazolo-oxindoles] | HCT-116 Cells | Cytotoxicity | IC₅₀: < 3.00 µM | [18] |

| Tetrazolopyrrolidine-1,2,3-triazole | HeLa Cells | Cytotoxicity | IC₅₀: 0.32 ± 1.00 µM | [19] |

| Pyrrolidine H3 Antagonist (Example 19) | hCCR2 | Receptor Binding | IC₅₀: 35 nM | [18][20] |

Note: Data compiled from multiple sources. The activities shown are for compounds containing a pyrrolidine scaffold, which may be derived from or analogous to this compound.

Experimental Protocols

The following protocols outline key synthetic transformations involving this compound, starting with a general workflow diagram.

Caption: General synthetic workflow for utilizing this compound in drug discovery.

Protocol 1: Boc Group Deprotection using Acid

The removal of the Boc protecting group is a critical first step in utilizing this compound. This is reliably achieved under acidic conditions.[21][22]

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

-

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine, Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in DCM (approx. 0.1-0.2 M) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (5-10 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

-

For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with saturated NaHCO₃ solution until CO₂ evolution ceases.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 3-aminopyrrolidine.[22]

-

Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane

-

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, filtration apparatus

-

-

Procedure:

-

Place this compound (1.0 eq) in a round-bottom flask.

-

Add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq of HCl).

-

Stir the mixture at room temperature for 1 to 4 hours.[21]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product, 3-aminopyrrolidine dihydrochloride, often precipitates as a white solid.

-

If a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce solidification, then filter and dry. The resulting hydrochloride salt can be used directly in subsequent steps or neutralized to obtain the free amine.[21]

-

Protocol 2: Synthesis of N-Acyl Pyrrolidine Derivatives

This protocol describes a general procedure for acylating the free amine of 3-aminopyrrolidine (obtained from Protocol 1) to form an amide bond, a common linkage in many drug molecules.

-

Materials:

-

3-Aminopyrrolidine (or its HCl salt)

-

Carboxylic acid of interest (1.0 eq)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq)

-

Organic base (e.g., DIPEA or Triethylamine) (3.0 eq if starting from HCl salt)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Standard work-up reagents

-

-

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in anhydrous DMF.

-

Add the organic base (e.g., DIPEA, 3.0 eq).

-

Add a solution of 3-aminopyrrolidine (1.2 eq, as either the free base or HCl salt) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash sequentially with 5% aqueous LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired N-acyl pyrrolidine product.

-

Conclusion

This compound is a cornerstone chiral building block in modern medicinal chemistry. Its defined stereochemistry and versatile protected amine functionality make it an essential tool for synthesizing complex molecules with high biological potency and selectivity. The applications highlighted in this document, from kinase inhibitors to GPCR modulators, demonstrate the broad utility of this scaffold. The provided protocols offer reliable methods for key synthetic transformations, enabling researchers to efficiently incorporate this valuable moiety into novel drug candidates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Janus kinase - Wikipedia [en.wikipedia.org]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. research.unl.pt [research.unl.pt]

- 5. ascopubs.org [ascopubs.org]

- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 9. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 15. cusabio.com [cusabio.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis and Evaluation of Histamine H3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of non-imidazole histamine H3 receptor (H3R) antagonists. Additionally, it outlines key in vitro assays for determining their pharmacological activity.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor have shown therapeutic potential for a range of neurological disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD), by enhancing neurotransmitter release. Early H3 receptor antagonists were primarily imidazole-based compounds. However, due to potential liabilities such as poor blood-brain barrier penetration and inhibition of cytochrome P450 enzymes, the focus has shifted towards the development of non-imidazole antagonists.

This guide details a representative synthetic route to a non-imidazole H3 receptor antagonist and provides protocols for essential pharmacological assays to characterize novel compounds.

Histamine H3 Receptor Signaling